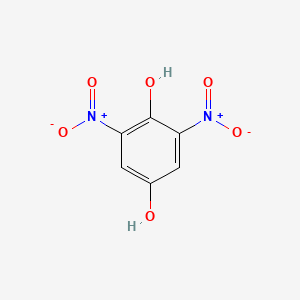
2,6-Dinitrobenzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dinitrobenzene-1,4-diol is an aromatic compound characterized by the presence of two nitro groups (-NO₂) and two hydroxyl groups (-OH) attached to a benzene ring. This compound belongs to the class of nitroaromatic compounds and is known for its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitrobenzene-1,4-diol typically involves the nitration of benzene derivatives. One common method is the nitration of resorcinol (benzene-1,3-diol) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dinitrobenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups act as electron-withdrawing groups, influencing the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of 2,6-dinitro-1,4-benzoquinone.
Reduction: Formation of 2,6-diaminobenzene-1,4-diol.
Substitution: Formation of halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2,6-Dinitrobenzene-1,4-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying nitroaromatic toxicity.
Industry: Utilized in the production of dyes, pigments, and explosives due to its nitro groups.
Mécanisme D'action
The mechanism of action of 2,6-Dinitrobenzene-1,4-diol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity to various targets. These interactions can lead to oxidative stress, enzyme inhibition, or other biochemical effects.
Comparaison Avec Des Composés Similaires
1,2-Dinitrobenzene: Differing in the position of nitro groups, leading to different reactivity and applications.
1,3-Dinitrobenzene: Commonly used in the manufacture of explosives, with distinct chemical properties.
1,4-Dinitrobenzene: Known for its high melting point and stability.
Uniqueness of 2,6-Dinitrobenzene-1,4-diol: The presence of both nitro and hydroxyl groups in this compound imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity distinguish it from other dinitrobenzene isomers.
Propriétés
Numéro CAS |
13985-45-0 |
|---|---|
Formule moléculaire |
C6H4N2O6 |
Poids moléculaire |
200.11 g/mol |
Nom IUPAC |
2,6-dinitrobenzene-1,4-diol |
InChI |
InChI=1S/C6H4N2O6/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,9-10H |
Clé InChI |
LXYNWFIRAZCOKN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Ethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11940644.png)




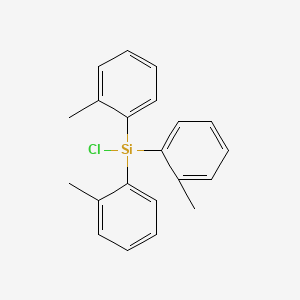
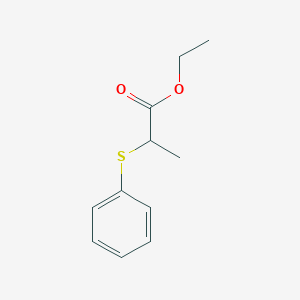
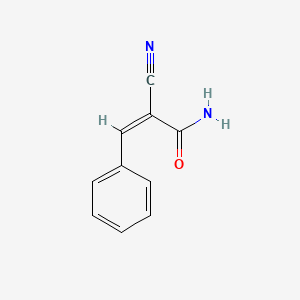



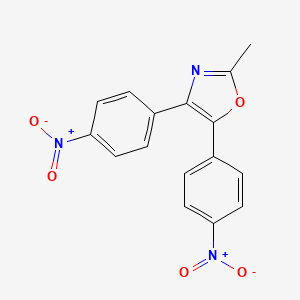
![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)
![2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)
